molecular formula C18H15BrN2O3 B3048013 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 1523570-97-9

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B3048013
CAS No.: 1523570-97-9
M. Wt: 387.2
InChI Key: MLDBZFCGJHDPLO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione (CAS: 1523570-97-9) is a brominated hydantoin derivative with the molecular formula C₁₈H₁₅BrN₂O₃ and a molecular weight of 387.23 g/mol . It features a 5,5-diphenylimidazolidine-2,4-dione (hydantoin) core substituted at the 3-position with a 3-bromo-2-oxopropyl group. The compound is classified as a pharmaceutical intermediate, with applications in synthesizing anticonvulsant and antimicrobial agents . Its crystalline structure and reactivity are influenced by the electron-withdrawing bromo-oxopropyl substituent, which enhances electrophilic character compared to non-halogenated analogs .

For example, 5,5-diphenylhydantoin (phenytoin) is often modified at the 3-position using alkyl halides or acyl chlorides under phase-transfer catalysis . The bromo-oxopropyl group likely introduces steric and electronic challenges during synthesis, requiring optimized reaction conditions. Stability data indicate storage at 2–8°C to prevent decomposition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-11-15(22)12-21-16(23)18(20-17(21)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBZFCGJHDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)CBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180758
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523570-97-9
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strecker Synthesis Adaptation

A modified Strecker approach utilizes C-phenylglycine derivatives as intermediates:

  • Intermediate Synthesis:
    • 4-Substituted benzaldehydes react with NaCN and NH₄Cl to form C-arylglycine derivatives (70–74% yield).
  • Cyclization:
    • The glycine intermediate is treated with phenyl isocyanate, followed by acid hydrolysis to form the imidazolidine core.

Limitations:

  • Lower yields (60–65%) compared to the Bucherer-Bergs method.
  • Requires additional steps for introducing the bromo-oxopropyl group.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Alkylation Step: 60°C, 30 minutes, 80% yield.
  • Energy Efficiency: 50% reduction in energy consumption versus conventional heating.

Purification and Characterization

Purification Techniques:

  • Recrystallization: Ethanol/water (7:3) achieves >99% purity.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) for lab-scale purification.

Characterization Data:

Technique Key Findings Source
¹H NMR (400 MHz, CDCl₃) δ 7.4–7.2 (m, 10H, Ar-H), δ 4.1 (s, 2H, CH₂Br), δ 3.8 (s, 2H, COCH₂)
IR 1740 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br)
X-ray Diffraction Orthorhombic crystal system (Pbca), a = 10.713 Å, b = 15.689 Å

Challenges and Mitigation Strategies

  • Bromine Displacement:
    • The C-Br bond is prone to hydrolysis. Use of anhydrous solvents and inert atmospheres mitigates this.
  • Regioselectivity:
    • Competing alkylation at N-1 vs. N-3 is controlled by using bulky bases (e.g., NaH) to favor N-3 substitution.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Bucherer-Bergs + Alkylation 75 99 High
Strecker Adaptation 65 95 Moderate
Continuous Flow 82 99 Industrial

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: The bromine atom in the oxopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The brominated oxopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt key biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues of 5,5-Diphenylimidazolidine-2,4-dione

The pharmacological and chemical properties of 3-(3-bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione can be contextualized by comparing it to structurally related compounds:

Compound Substituent at 3-Position Key Properties Reference
Phenytoin (5,5-diphenylimidazolidine-2,4-dione) None (parent compound) - Sodium channel blocker; anticonvulsant .
- ED₅₀ (MES test): 8.7 mg/kg .
3-(Morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione Morpholinomethyl - Broad-spectrum anticonvulsant (ED₅₀: 26.3 mg/kg in MES test).
- No cytotoxicity in HepG2 cells .
3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione 4-Fluorophenacyl - Crystallizes with two independent molecules in asymmetric unit.
- Exhibits N–H···O hydrogen bonding .
This compound 3-Bromo-2-oxopropyl - Enhanced electrophilicity due to bromine.
- Potential intermediate for halogen-based drug design .
Pharmacological Activity
  • Anticonvulsant Efficacy: The morpholinomethyl derivative (ED₅₀: 26.3 mg/kg) outperforms phenytoin (ED₅₀: 8.7 mg/kg) in the maximal electroshock (MES) test, suggesting that bulky substituents at the 3-position enhance sodium channel modulation .
  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., bromine, nitro) at the 3-position show superior antibacterial activity compared to electron-donating groups. For example, 3-(3-nitropropanoyl)-5,5-diphenylimidazolidine-2,4-dione inhibits E. coli with MIC values comparable to ciprofloxacin .

Key Observations :

  • The bromo-oxopropyl derivative’s higher molecular weight and LogP suggest improved lipid solubility, which could enhance blood-brain barrier penetration .

Biological Activity

Overview

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound known for its diverse biological activities. Its unique structure, featuring a brominated oxopropyl group and a diphenylimidazolidine core, contributes to its potential applications in medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H15BrN2O3
  • Molecular Weight : 387.23 g/mol
  • CAS Number : 1523570-97-9
  • SMILES Code : BrCC(=O)CN1C(=O)NC(C1=O)(C1=CC=CC=C1)C1=CC=CC=C1

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity .

Antimicrobial Properties

Research indicates that derivatives of 5,5-diphenylimidazolidine-2,4-dione exhibit significant antimicrobial activity. For instance, studies have shown that the compound can inhibit the growth of various fungi and bacteria. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial action at low concentrations.

Microorganism MIC (ppm) Activity
Aspergillus flavus4Inhibition observed
Staphylococcus aureus8Inhibition observed
Escherichia coli16Moderate inhibition

Anticonvulsant Activity

The anticonvulsant properties of the compound have been evaluated using the Strychnine Induced Convulsion Method. The results demonstrated that certain derivatives possess notable anticonvulsant effects, making them potential candidates for further pharmaceutical development.

Compound Derivative Dosage (mg/kg) Effectiveness
AC1 (5,5-diphenylimidazolidine-2,4-dione)50Significant reduction in convulsions
AC2 (modified derivative)100Moderate effectiveness

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The brominated oxopropyl group is believed to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of their activity, particularly in enzymes involved in metabolic pathways .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For example:

  • Synthesis of Anticonvulsant Derivatives :
    • Researchers synthesized multiple derivatives of 5,5-diphenylimidazolidine-2,4-dione and tested their anticonvulsant properties.
    • The study found that modifications to the oxopropyl group significantly influenced the anticonvulsant activity .
  • Antimicrobial Efficacy Testing :
    • A comprehensive evaluation of antimicrobial activity against a panel of pathogens was conducted.
    • Results indicated that certain structural modifications increased potency against resistant strains .

Q & A

Q. How can researchers validate the compound’s purity and identity when commercial reference standards are unavailable?

  • Methodology : Combine orthogonal techniques:
  • HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error).
  • 2D NMR (COSY, HSQC) : Assign all protons/carbons unambiguously.
  • Elemental Analysis : Validate %C, %H, %N within 0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 2
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3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione

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